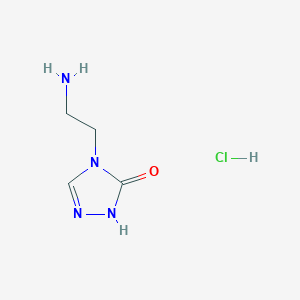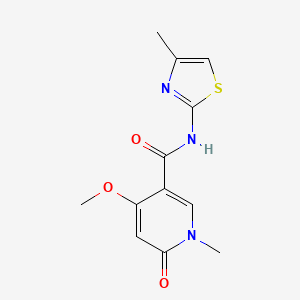
4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine , a primary amine. The reaction occurs in the presence of trimethylamine in tetrahydrofuran (THF) . The final compound’s molecular structure is confirmed through various techniques, including mass spectrometry, FT-IR, and NMR spectroscopies .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the presence of the aminoethyl group and the triazole ring. It may participate in nucleophilic substitution reactions due to the active phosphorus-chlorine bonds in the cyclotriphosphazene ring. Depending on the functional groups attached, it could find applications in areas such as fluorescence chemosensors, anticancer agents, and organic light-emitting diodes .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,2,4-Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the compound "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" demonstrated exceptional corrosion control on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98% at very low concentrations. This organic compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with its adsorption on steel surfaces following Langmuir's isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and evaluation of 1,2,4-triazole derivatives have revealed compounds with significant antimicrobial activities. Novel derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis Methodologies
Innovative synthesis approaches for triazole derivatives have been developed, including microwave-assisted methods that offer efficient pathways to a diverse library of compounds. These methods facilitate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are crucial intermediates for further chemical transformations, underscoring the versatility of triazole derivatives in synthetic chemistry (Tan et al., 2017).
Molecular Interactions and Theoretical Studies
Triazole derivatives have also been subjects of theoretical studies to understand their molecular interactions, adsorption behaviors, and corrosion inhibition mechanisms. For example, investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solution have provided insights into their high inhibition efficiency, which is primarily influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-2-8-3-6-7-4(8)9;/h3H,1-2,5H2,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLFEARIANOAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)